molecular formula C12H25Cl3Si B1359458 Dodecyltrichlorosilane CAS No. 4484-72-4

Dodecyltrichlorosilane

Cat. No.: B1359458
CAS No.: 4484-72-4
M. Wt: 303.8 g/mol
InChI Key: BNCXNUWGWUZTCN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Trichlorododecylsilane plays a significant role in biochemical reactions, primarily due to its ability to form covalent bonds with other molecules. It acts as a Lewis acid, facilitating various organic reactions by forming stable complexes with nucleophiles. In biochemical contexts, trichlorododecylsilane interacts with enzymes, proteins, and other biomolecules through its reactive trichlorosilane group. This interaction often leads to the modification of biomolecules, enhancing their stability and functionality .

Cellular Effects

Trichlorododecylsilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modifying the surface properties of cells, thereby altering their interactions with the extracellular environment. Trichlorododecylsilane can impact cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to changes in downstream signaling cascades. Additionally, it can influence gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of trichlorododecylsilane involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Trichlorododecylsilane can bind to active sites of enzymes, either inhibiting their activity or altering their substrate specificity. This binding interaction can also lead to the stabilization of enzyme-substrate complexes, enhancing catalytic efficiency. Furthermore, trichlorododecylsilane can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trichlorododecylsilane can change over time due to its stability and degradation properties. Trichlorododecylsilane is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid. This degradation process can impact the long-term effects of trichlorododecylsilane on cellular function, as the hydrolysis products may have different biochemical properties. In vitro and in vivo studies have shown that trichlorododecylsilane can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of trichlorododecylsilane vary with different dosages in animal models. At low doses, trichlorododecylsilane can enhance cellular function by modifying surface properties and facilitating biochemical reactions. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in reduced efficacy or toxicity .

Metabolic Pathways

Trichlorododecylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, impacting cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, trichlorododecylsilane is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, trichlorododecylsilane can localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

Trichlorododecylsilane exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, trichlorododecylsilane can localize to the plasma membrane, where it interacts with membrane-bound receptors and enzymes, influencing cell signaling pathways. Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltrichlorosilane can be synthesized through the reaction of dodecyl alcohol with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The general reaction is as follows:

C12H25OH+SiCl4C12H25SiCl3+HCl\text{C12H25OH} + \text{SiCl4} \rightarrow \text{C12H25SiCl3} + \text{HCl} C12H25OH+SiCl4→C12H25SiCl3+HCl

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process where dodecyl alcohol and silicon tetrachloride are fed into a reactor. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent moisture from entering the system . The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecyltrichlorosilane undergoes several types of chemical reactions, including hydrolysis, substitution, and condensation reactions .

  • Hydrolysis: : Reacts with water to form dodecylsilanetriol and hydrochloric acid.

    C12H25SiCl3+3H2OC12H25Si(OH)3+3HCl\text{C12H25SiCl3} + 3\text{H2O} \rightarrow \text{C12H25Si(OH)3} + 3\text{HCl} C12H25SiCl3+3H2O→C12H25Si(OH)3+3HCl

  • Substitution: : Reacts with alcohols to form alkoxysilanes.

    C12H25SiCl3+3ROHC12H25Si(OR)3+3HCl\text{C12H25SiCl3} + 3\text{ROH} \rightarrow \text{C12H25Si(OR)3} + 3\text{HCl} C12H25SiCl3+3ROH→C12H25Si(OR)3+3HCl

  • Condensation: : Reacts with other silanes to form polysiloxanes.

    C12H25SiCl3+RSi(OH)3C12H25Si-O-SiR+3HCl\text{C12H25SiCl3} + \text{RSi(OH)3} \rightarrow \text{C12H25Si-O-SiR} + 3\text{HCl} C12H25SiCl3+RSi(OH)3→C12H25Si-O-SiR+3HCl

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and other silanes. These reactions typically require anhydrous conditions and may be catalyzed by acids or bases .

Major Products Formed

The major products formed from reactions with this compound include dodecylsilanetriol, alkoxysilanes, and polysiloxanes .

Comparison with Similar Compounds

Dodecyltrichlorosilane is similar to other chlorosilanes such as octadecyltrichlorosilane and hexadecyltrichlorosilane. it is unique due to its specific chain length, which imparts distinct hydrophobic properties .

List of Similar Compounds

    Octadecyltrichlorosilane (ODTS): CH3(CH2)17SiCl3

    Hexadecyltrichlorosilane (HDTS): CH3(CH2)15SiCl3

    Octyltrichlorosilane (OTS): CH3(CH2)7SiCl3

These compounds are used for similar purposes but differ in their chain lengths and specific applications .

Properties

IUPAC Name

trichloro(dodecyl)silane
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InChI

InChI=1S/C12H25Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3
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InChI Key

BNCXNUWGWUZTCN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C12H25Cl3Si
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DSSTOX Substance ID

DTXSID10884075
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Molecular Weight

303.8 g/mol
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Physical Description

Dodecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. It will burn though it may take some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Colorless liquid; [MSDSonline]
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Boiling Point

greater than 300 °F at 760 mmHg (USCG, 1999), 288 °C, Boiling point: 155 °C at 10 mm Hg
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Flash Point

greater than 150 °F (USCG, 1999), > 150 °F OC
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Density

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.026 at 25 °C/25 °C
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Color/Form

Colorless to yellow liquid

CAS No.

4484-72-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dodecyltrichlorosilane
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Dodecyltrichlorosilane
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Dodecyltrichlorosilane
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Dodecyltrichlorosilane
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Dodecyltrichlorosilane
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Dodecyltrichlorosilane
Customer
Q & A

Q1: How does trichlorododecylsilane contribute to creating superhydrophobic surfaces?

A1: Trichlorododecylsilane is a hydrophobic molecule that can chemically bond to surfaces, lowering their surface energy. This modification makes the surface less attractive to water, causing droplets to bead up rather than spreading out.

Q2: Beyond surface modification, are there other applications of trichlorododecylsilane in materials science?

A: Yes, trichlorododecylsilane has been explored for creating model systems to study phenomena like isotope enrichment. In one study, silica gel reacted with trichlorododecylsilane formed a surface mimicking the behavior of a micelle []. This model system allowed researchers to investigate isotope enrichment during the photolysis of dibenzyl ketone adsorbed onto the modified silica gel.

Q3: What are the advantages of using trichlorododecylsilane in preparing superhydrophobic nanoparticles?

A: A significant advantage highlighted in the research is the ability to create substrate-free SiO2-based nanoparticles using trichlorododecylsilane []. This method relies on electrostatic interactions between differently sized silica particles, facilitated by a polymer, followed by calcination and modification with trichlorododecylsilane. This process yields nanoparticles in powder form, simplifying handling and potential applications.

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